molecular formula C11H7Cl2NO B1320921 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one CAS No. 103824-13-1

5-(2,4-Dichlorophenyl)pyridin-2(1H)-one

Cat. No. B1320921
CAS RN: 103824-13-1
M. Wt: 240.08 g/mol
InChI Key: KLNWAIHWOBUWMK-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)pyridin-2(1H)-one, also known as dichloropyridinone (DCP), is a small aromatic heterocyclic compound with a broad range of applications in the fields of medicine, biochemistry, and pharmacology. It has been widely studied due to its unique properties, such as its ability to inhibit the production of certain enzymes and its ability to interact with a variety of receptors. DCP has been used in a variety of laboratory experiments as well as in the development of new drugs.

Scientific Research Applications

Optical and Electronic Properties

  • Pyridine derivatives, including structures similar to 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one, have been studied for their structural, optical, and electronic properties. These compounds exhibit unique optical functions and energy gaps, making them potential candidates for electronic and photonic applications, such as in heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Biological Activity

  • Compounds structurally related to this compound have shown biological activity, particularly in antimicrobial applications. These compounds have been explored for their antibacterial and antifungal properties, indicating potential use in the development of new therapeutic agents (Ladani et al., 2009).

Chemical Structure Analysis

  • Research on compounds similar to this compound involves detailed structural analysis using techniques like X-ray crystallography. Understanding the molecular geometry and intermolecular interactions of these compounds is crucial for their application in various fields, including material science and pharmaceuticals (Ramesh et al., 2009).

Molecular Modeling and Docking Studies

  • Molecular docking studies of pyridine derivatives provide insights into their potential as therapeutic agents. Computational modeling helps in understanding the interaction of these compounds with biological targets, paving the way for drug design and discovery (Ravula et al., 2016).

properties

IUPAC Name

5-(2,4-dichlorophenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-2-3-9(10(13)5-8)7-1-4-11(15)14-6-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNWAIHWOBUWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603930
Record name 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103824-13-1
Record name 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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